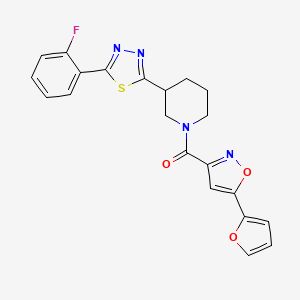![molecular formula C19H12ClN5O4 B2696823 6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 379707-99-0](/img/structure/B2696823.png)
6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with multiple functional groups, including a benzo[d][1,3]dioxole, a chlorophenyl group, and a diazaquinazoline dione group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole group, for example, is a fused ring system with an oxygen bridge .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the multiple functional groups present. For example, the imino group could potentially undergo reactions with nucleophiles, and the chlorophenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure and functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water .科学的研究の応用
Antimicrobial and Cytotoxic Potential
Several studies have synthesized novel compounds with structural similarities to the one mentioned, focusing on their antimicrobial and cytotoxic potential. For instance, derivatives have demonstrated inhibitory effects on the growth of cancer cell lines such as MCF7 (breast carcinoma) and HT29 (colon carcinoma), indicating their potential use in cancer research and treatment (Devi et al., 2013). Similarly, compounds with fused 1,2,4-triazine structures were synthesized for their antimicrobial and antitumor activity, showcasing the chemical versatility and applicability of such compounds in medical research (Abd El-Moneim et al., 2015).
Molecular Design and Synthesis
The design and synthesis of novel compounds containing structures similar to the specified chemical have been explored for various applications. Studies include the synthesis of novel pyrimidines and triazolopyrimidines with reported antimicrobial activity (El-Agrody et al., 2001), indicating the importance of such compounds in developing new antimicrobial agents.
Material Science Applications
Research into the applications of similar compounds extends into material science, particularly in the development of organic light-emitting diode (OLED) materials and drug delivery systems. For example, novel naphthalimide derivatives have been designed for standard-red OLED applications, showing the potential of similar compounds in electronics and photonics (Luo et al., 2015). Furthermore, compounds derived from phthalic anhydride and related structures have been explored for drug delivery systems, highlighting their relevance in pharmaceutical research (Göppert et al., 2022).
作用機序
将来の方向性
特性
IUPAC Name |
4-amino-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O4/c20-10-2-4-11(5-3-10)25-16(21)14-15(23-19(25)27)18(26)24-17(22-14)9-1-6-12-13(7-9)29-8-28-12/h1-7H,8,21H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDYDTKQIZPCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(N(C(=O)N=C4C(=O)N3)C5=CC=C(C=C5)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
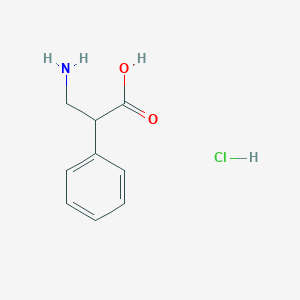
![5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B2696742.png)

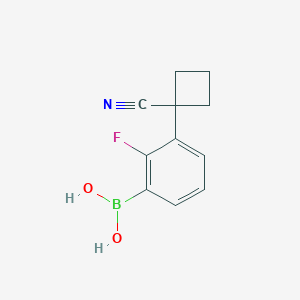
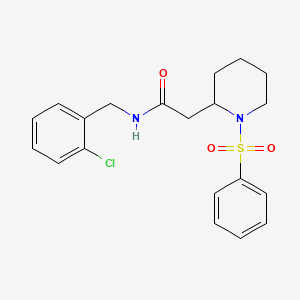
![1-(4-ethoxyphenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2696751.png)
![N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2696752.png)
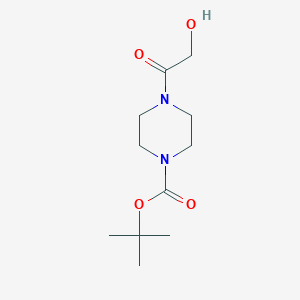
![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2696755.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2696756.png)
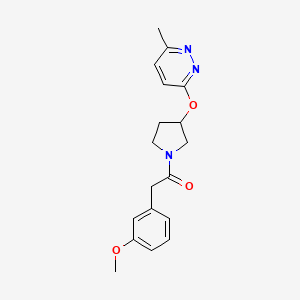

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-fluorophenyl)methanone](/img/structure/B2696762.png)
